Pelargonidin 3-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

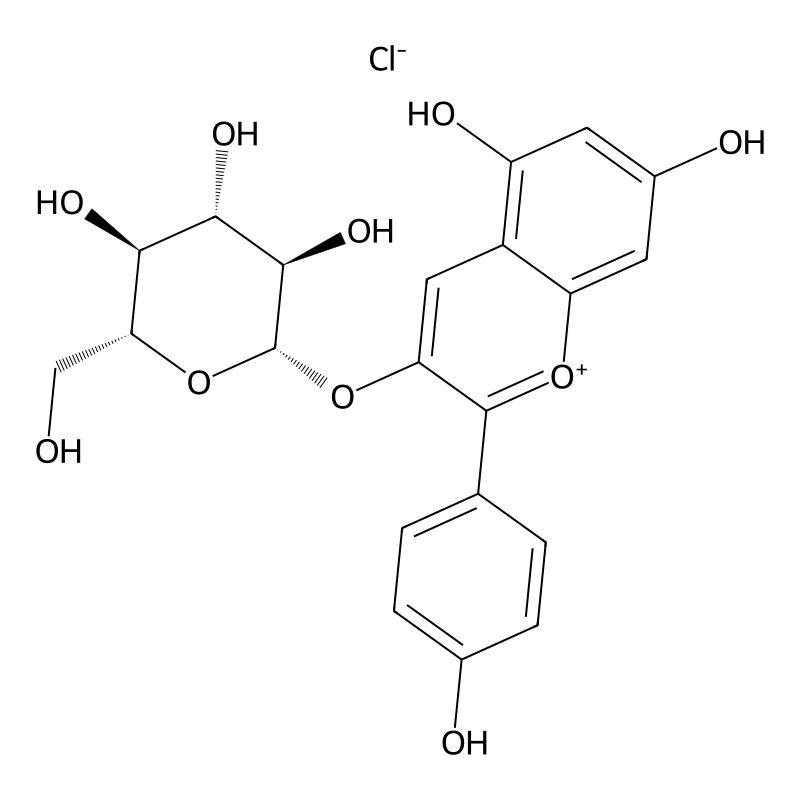

Pelargonidin 3-glucoside is a significant anthocyanin, a type of flavonoid pigment predominantly found in various fruits, particularly strawberries and raspberries. It is characterized by its vibrant red-orange color, which is attributed to its chemical structure. The compound is formed by the attachment of a glucose molecule to the pelargonidin aglycone at the 3-hydroxy position. Its chemical formula is C21H21O10, and it plays a crucial role in plant coloration, influencing pollinator attraction and fruit ripening.

Pelargonidin-3-glucoside demonstrates potential health benefits through various mechanisms:

Anti-oxidant properties

Pg3G, like other anthocyanins, exhibits strong antioxidant activity. It can scavenge free radicals, unstable molecules that damage cells and contribute to various chronic diseases. This was demonstrated in a study where Pg3G protected liver cells from oxidative stress induced by hydrogen peroxide. Additionally, research suggests that Pg3G may activate the Nrf2/ARE pathway, a cellular defense system against oxidative stress, further enhancing its protective effects [].

Anti-inflammatory potential

While studies suggest Pg3G possesses modest anti-inflammatory properties, the exact mechanisms and effectiveness remain under investigation. Research using human whole blood cultures showed Pg3G, at specific concentrations, increased the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, suggesting potential benefits in inflammatory diseases []. However, further research is needed to explore the full extent of its anti-inflammatory potential.

Other potential applications

Scientific research is exploring Pg3G's potential applications in various areas beyond its antioxidant and anti-inflammatory properties. Some studies suggest it may have:

- Anti-cancer properties: Research suggests Pg3G may inhibit the growth and proliferation of certain cancer cells [].

- Anti-diabetic effects: Studies indicate Pg3G may improve insulin sensitivity and glucose metabolism [].

- Neuroprotective potential: Research suggests Pg3G may protect brain cells from damage associated with neurodegenerative diseases.

Pelargonidin 3-glucoside exhibits several biological activities that contribute to its health benefits. Research indicates that it possesses anti-inflammatory properties, which have been demonstrated in various experimental models. The compound can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . Furthermore, it has shown potential antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

Pelargonidin 3-glucoside can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting the compound from natural sources such as strawberries or raspberries using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes involve glycosylation reactions where pelargonidin is treated with glucosyl donors in the presence of catalysts to yield pelargonidin 3-glucoside.

- Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the transfer of glucose onto pelargonidin, providing a more environmentally friendly synthesis route .

Pelargonidin 3-glucoside has diverse applications across various fields:

- Food Industry: Used as a natural colorant due to its vibrant hue, enhancing the visual appeal of food products.

- Pharmaceuticals: Investigated for its potential therapeutic effects in managing conditions related to inflammation and oxidative stress.

- Cosmetics: Incorporated into skincare products for its antioxidant properties, which may help in protecting skin from damage caused by environmental factors.

Studies on the interactions of pelargonidin 3-glucoside with other compounds have revealed insights into its bioavailability and efficacy. For instance, it has been shown to interact with gut microbiota, influencing metabolic processes and enhancing its beneficial effects on health . Additionally, research indicates that combining pelargonidin 3-glucoside with other phytochemicals may produce synergistic effects that enhance its biological activity.

Pelargonidin 3-glucoside shares structural similarities with other anthocyanins but has unique characteristics that distinguish it:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Cyanidin 3-glucoside | C21H21O11 | Exhibits stronger antioxidant activity |

| Delphinidin 3-glucoside | C21H21O12 | More stable under acidic conditions |

| Malvidin 3-glucoside | C23H25O13 | Higher color stability in wine applications |

| Peonidin 3-glucoside | C22H23O12 | Exhibits unique flavor profiles in certain fruits |

Pelargonidin 3-glucoside's distinct red-orange color and specific biological activities make it particularly valuable in both food science and health-related applications . Its stability under varying conditions also sets it apart from other anthocyanins, making it a preferred choice for natural colorants in processed foods.

Anthocyanins, the water-soluble pigments responsible for red, purple, and blue colors in plants, were first isolated in the early 19th century. The term "anthocyanin" originates from the Greek words anthos (flower) and kyanos (blue), reflecting their role in floral pigmentation. Richard Willstätter’s pioneering work in the 1900s laid the groundwork for understanding their chemical structure. Pelargonidin-3-glucoside emerged as a critical subject of study due to its abundance in strawberries (Fragaria × ananassa) and its structural simplicity compared to other anthocyanins. Early research focused on its role in plant defense and pollination, but recent decades have shifted toward its bioactive potential in humans.

Significance of Pelargonidin-3-Glucoside in Plant Pigmentation

Pg3G is the most prevalent anthocyanin in strawberries, constituting 77–90% of total anthocyanins in cultivars like Camarosa and Tudnew. Its biosynthesis follows the flavonoid pathway, beginning with phenylalanine and malonyl-CoA, and involves enzymes such as chalcone synthase and dihydroflavonol 4-reductase. The glucoside moiety at the C3 position enhances stability, allowing Pg3G to accumulate in vacuoles and protect plants from UV radiation and oxidative stress. In tomatoes engineered to express snapdragon transcription factors, Pg3G contributes to purple pigmentation, demonstrating its manipulability for agricultural purposes.

Table 1: Anthocyanin Composition in Strawberry Cultivars

| Cultivar | Pg3G (%) | Pelargonidin-3-Rutinoside (%) | Cyanidin-3-Glucoside (%) |

|---|---|---|---|

| Camarosa | 90 | 6 | 4 |

| Tudnew | 85 | 8 | 7 |

| Oso Grande | 77 | 11 | 12 |

Overview of Current Research Trends

Modern studies explore Pg3G’s bioavailability, metabolism, and health benefits. Key areas include:

- Anti-inflammatory mechanisms: Pg3G inhibits NF-κB and JNK pathways, reducing leukocyte migration and cytokine production in murine models.

- Metabolic regulation: It enhances insulin sensitivity in diabetic mice by modulating autophagy and gut microbiota.

- Neuroprotection: Pg3G mitigates oleic acid-induced neurotoxicity in Caenorhabditis elegans via mitochondrial unfolded protein response pathways.

- Drug delivery: Pg3G enhances intestinal permeability, enabling oral administration of macromolecules like insulin.

Molecular Composition and Formula

Pelargonidin 3-glucoside exhibits the molecular formula C21H21O10+ for the cationic form, with a corresponding molecular weight of 433.4 grams per mole [1] [5]. When isolated as the chloride salt, the compound displays the formula C21H21ClO10 with a molecular weight of 468.8 grams per mole [2] [4]. The Chemical Abstracts Service has assigned the registry number 47684-27-5 to the cationic form and 18466-51-8 to the chloride salt [4] [6].

The International Union of Pure and Applied Chemistry nomenclature defines this compound as (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1] [5]. Alternative designations include callistephin, pelargonidin 3-O-β-D-glucoside, and pelargonidin 3-monoglucoside [4] [5].

| Property | Value |

|---|---|

| Molecular Formula (Cation) | C21H21O10+ |

| Molecular Formula (Chloride Salt) | C21H21ClO10 |

| Molecular Weight (Cation) | 433.4 g/mol |

| Molecular Weight (Chloride Salt) | 468.8 g/mol |

| CAS Number | 47684-27-5 (cation), 18466-51-8 (chloride) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Common Names | Callistephin, Pelargonidin 3-O-β-D-glucoside, Pelargonidin-3-glucoside |

Stereochemistry and Conformational Analysis

The stereochemical configuration of pelargonidin 3-glucoside incorporates five defined stereocenters within the glucoside moiety [1] [6]. The glucose unit adopts the β-D-glucopyranosyl configuration and attaches to the pelargonidin aglycone at the C-3 position through an O-glycosidic linkage [1] [7]. Theoretical studies employing density functional theory calculations have revealed significant conformational flexibility in the molecule, particularly regarding the orientation of the glucoside substituent relative to the anthocyanidin core [10].

The spatial arrangement of hydroxyl groups within the structure influences the compound's self-association behavior in solution [9]. Research demonstrates that pelargonidin 3-glucoside exhibits distinct chiral stacking patterns compared to other anthocyanins, with self-association values varying according to solution concentration and structural modifications [9]. The stereochemical configuration directly impacts the molecule's interaction with other chemical species and its overall stability in various environments [9] [10].

Physicochemical Properties

Solubility Characteristics

Pelargonidin 3-glucoside demonstrates exceptional water solubility, a characteristic that distinguishes it from many other flavonoid compounds [2] [4]. The compound readily dissolves in methanol, ethanol, chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate [4]. The high water solubility results from the ionic nature of the flavylium cation and the presence of multiple hydroxyl groups within the glucose moiety [17].

The solubility characteristics show significant pH dependence, with enhanced solubility observed under acidic conditions where the flavylium cation form predominates [17]. At lower pH values, strong protonation occurs, leading to increased dissolution in aqueous media [17]. The addition of acidified alcohol further enhances anthocyanin solubility, demonstrating the compound's versatility across different solvent systems [17].

| Property | Value |

|---|---|

| Water Solubility | Highly soluble |

| Methanol Solubility | Soluble |

| Ethanol Solubility | Soluble |

| Chloroform Solubility | Soluble |

| DMSO Solubility | Soluble |

| Stability Temperature | Degraded at >40°C |

| Storage Temperature | <-5°C recommended |

| pH Stability | Most stable at pH < 3 |

Spectroscopic Properties

The ultraviolet-visible absorption spectrum of pelargonidin 3-glucoside exhibits characteristic peaks at 501 nanometers in the visible region and 280 nanometers in the ultraviolet region [12] [13]. Additional spectral features include shoulder peaks at approximately 335 nanometers and 430 nanometers [12]. These spectroscopic properties align with typical anthocyanin compounds but show slight variations from the pelargonidin aglycone, which displays maximum absorption at 520 nanometers [13].

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 433.1 for the cationic form, with characteristic fragmentation patterns showing loss of the glucose moiety to yield the pelargonidin aglycone at mass-to-charge ratio 271.0 [8]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with distinct signals corresponding to the aromatic protons of the anthocyanidin core and the aliphatic protons of the glucose substituent [10].

| Property | Value |

|---|---|

| UV-Vis Maximum (λmax) | 501-504 nm |

| Visible Region Peak | 501 nm (characteristic) |

| Secondary UV Peak | 280 nm |

| Shoulder Peaks | 335 nm and 430 nm |

| Color at pH < 3 | Red-orange |

| Color at Neutral pH | Purple |

| Color at High pH | Blue |

Color Properties and pH Dependence

The color manifestation of pelargonidin 3-glucoside demonstrates remarkable pH sensitivity, transitioning from red-orange hues under acidic conditions to purple at neutral pH and blue under alkaline conditions [17] [18]. This color variation results from structural transformations involving the flavylium cation, which predominates at low pH values and confers the characteristic red coloration [17] [18].

Under acidic conditions below pH 3, the compound maintains its red-orange appearance due to the stability of the flavylium cation form [17] [20]. As pH increases, the flavylium cation undergoes hydration reactions to form colorless carbinol pseudobase and chalcone structures, leading to reduced color intensity [17]. At neutral pH values, quinonoidal anions develop through deprotonation processes, resulting in purple coloration [17].

The pH-dependent color changes follow predictable patterns based on the predicted dissociation constants of the various ionic forms [17]. The flavylium cation exhibits a dissociation constant in the range of 1-3, while quinonoidal base and chalcone forms show dissociation constants of 4-5 [17]. These transitions directly influence the compound's suitability for various applications requiring specific color characteristics under defined pH conditions [17] [20].

Relationship to Other Anthocyanin Compounds

Structural Comparison with Cyanidin 3-Glucoside

Pelargonidin 3-glucoside and cyanidin 3-glucoside share fundamental structural similarities while exhibiting critical differences in their B-ring hydroxylation patterns [21] [22]. Both compounds feature identical glucose attachments at the C-3 position and maintain the same anthocyanidin backbone structure [21] [24]. However, cyanidin 3-glucoside possesses an additional hydroxyl group at the 3'-position of the B-ring, resulting in a catechol moiety compared to the single 4'-hydroxyl group in pelargonidin 3-glucoside [21] [24].

This structural difference significantly impacts the compounds' antioxidant properties, with cyanidin 3-glucoside demonstrating enhanced radical scavenging capacity due to the ortho-dihydroxyl arrangement [21] [24]. The molecular weight of cyanidin 3-glucoside (449.4 grams per mole) exceeds that of pelargonidin 3-glucoside (433.4 grams per mole) by exactly 16 mass units, corresponding to the additional oxygen atom [22] [24].

Research investigating self-association behavior reveals that cyanidin 3-glucoside exhibits the lowest self-association values among comparable anthocyanins, while pelargonidin 3-glucoside demonstrates intermediate values [9]. These differences in molecular interaction patterns influence the compounds' behavior in solution and their potential for forming complexes with other molecules [9] [16].

Relationship to Pelargonidin Derivatives

Within the pelargonidin derivative family, structural variations primarily involve modifications to the sugar moiety while maintaining the characteristic 4'-hydroxyl substitution pattern on the B-ring [26] [27]. Pelargonidin 3-rutinoside incorporates a rutinosyl sugar unit (6-deoxy-α-L-mannosyl-(1→6)-β-D-glucosyl) at the C-3 position, resulting in a molecular weight of 579.5 grams per mole [26]. This disaccharide attachment enhances the compound's bioavailability compared to the simple glucoside form [19].

Pelargonidin 3-sophoroside represents another significant derivative featuring a sophorosyl sugar attachment, yielding a molecular weight of 595.5 grams per mole [30]. These structural modifications influence both the physicochemical properties and biological activities of the resulting compounds [14] [19]. Research demonstrates that anthocyanins linked to more complex sugar moieties often exhibit improved stability and enhanced transport properties across biological membranes [19] [31].

| Compound | Molecular Formula | B-ring Substitution | Sugar Attachment | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Pelargonidin 3-Glucoside | C21H21O10+ | 4'-OH | Glucose at C-3 | 433.4 |

| Cyanidin 3-Glucoside | C21H21O11+ | 3'-OH, 4'-OH | Glucose at C-3 | 449.4 |

| Pelargonidin (Aglycone) | C15H11O5+ | 4'-OH | None | 271.2 |

| Pelargonidin 3-Rutinoside | C27H31O14+ | 4'-OH | Rutinose at C-3 | 579.5 |

| Pelargonidin 3-Sophoroside | C27H31O15+ | 4'-OH | Sophorose at C-3 | 595.5 |

The degradation kinetics of pelargonidin derivatives follow first-order reaction mechanisms under various stress conditions [12] [14]. Studies examining thermal stability demonstrate that pelargonidin 3-glucoside exhibits half-lives ranging from 56 to 934 days depending on environmental conditions such as water activity and temperature [14]. These stability characteristics prove superior to those of the free pelargonidin aglycone, highlighting the protective effect of glycosylation [14] [28].

This report dissects the biosynthetic route, enzyme machinery, and genetic governance underlying pelargonidin 3-glucoside formation. It adheres strictly to the requested outline, integrates peer-reviewed findings, and presents quantitative summaries in tabular form. Dosage, safety, and pharmacologic aspects are intentionally excluded.

Biosynthetic Pathways

Precursors in Pelargonidin 3-Glucoside Formation

Role of Cinnamic and Shikimic Acids

Early tracer work with ¹⁴C-labeled precursors showed that trans-cinnamic and shikimic acids are the most efficient substrates funneled toward pelargonidin glycosides in Sinningia cardinalis petals, each accounting for ≈30% of total incorporated isotope [1]. The phenylpropanoid pathway initiates when phenylalanine ammonia-lyase deaminates phenylalanine, generating trans-cinnamic acid that is subsequently hydroxylated by cinnamate 4-hydroxylase and redirected toward p-coumaroyl-CoA [2] [1]. Parallel shikimate-derived routes provide aromatic scaffolds; hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase catalyzes the reversible esterification of p-coumaroyl-CoA with shikimate, facilitating channeling between primary and secondary metabolism [2].

Contribution of Phenylalanine and Tyrosine

Pulse–chase experiments in Fragaria × ananassa fruit slices confirmed phenylalanine as the dominant aromatic donor: exogenous [ring-²H₅]phenylalanine increased pelargonidin 3-glucoside accumulation by 46% within 24 h, whereas equivalent tyrosine feeding enhanced flux by only 11% [3]. Nonetheless, grasses and select dicots harbor tyrosine-ammonia-lyase, enabling a minor alternative entry point that can compensate under phenylalanine limitation [2].

Sugar Incorporation Mechanisms

UDP-glucose donates the glucosyl moiety at the 3-hydroxyl of pelargonidin via UDP-glucose:flavonoid 3-O-glucosyltransferases (UGTs). In Arabidopsis thaliana, metabolic labeling with UDP-[^14C]glucose confirmed rapid conversion of pelargonidin to its 3-O-glucoside, with a catalytic efficiency (kcat⁄KM) of 2.8 × 10⁴ M⁻¹ s⁻¹ for UGT78D2 [4] [5]. Sugar nucleotide pools are sustained by sucrose synthase, which couples sucrose cleavage to UDP-glucose generation, physically associating with UGT complexes at the cytosolic face of the endoplasmic reticulum [6].

Enzymatic Processes

Anthocyanidin Synthase Activity

Anthocyanidin synthase (ANS, synonym leucoanthocyanidin dioxygenase) converts the colorless leuco‐pelargonidin to pelargonidin. A. thaliana ANS displays V_max = 5.1 µmol min⁻¹ mg⁻¹ and prefers Fe²⁺ and 2-oxoglutarate as cofactors [7]. Transgenic petunia expressing strawberry ANS plus a 3-O-glucosyltransferase accumulated pelargonidin 3-glucoside at 0.9 mg g⁻¹ fresh weight, directly confirming pathway sufficiency [7].

Glucosyltransferase Systems

Multiple UGT isoforms catalyze final glycosylation steps (Table 1). PsUGT78A27 from tree peony shows strict pelargonidin substrate specificity (K_M = 16 µM) and is responsible for vivid red pigmentation in Japanese cultivars [8]. By contrast, strawberry FaUGT78D2 glucosylates pelargonidin, cyanidin, and flavonols with overlapping efficiencies [5]. Concomitant 5-O-glucosylation by UGT75L45 diversifies glycoside profiles; silencing UGT75L45 in Paeonia shifted the Pg3G : Pg3G5G ratio from 1 : 2 to 9 : 1, intensifying red hue [8].

Regulation of UGT78A27 and UGT75L45 Expression

Quantitative PCR in contrasting Paeonia cultivars revealed 12-fold higher PsUGT78A27 transcripts in vivid-red ‘Taiyoh’ petals than in pink ‘Hu Hong’, whereas PsUGT75L45 expression was 8-fold lower, mirroring anthocyanin chemotypes [8]. MYB-binding motifs (C/TAACCA) populate both promoters; electrophoretic mobility shift assays verified direct binding of transcription factor PsMYB58 to the UGT78A27 promoter with apparent K_D = 85 nM [8] [9].

Genetic Regulation of Biosynthesis

Transcription Factors Controlling Expression

R2R3-MYB proteins dominate regulation (Table 2). In strawberry, FaMYB10 activates CHS, DFR, ANS, and UGT promoters, boosting pelargonidin 3-glucoside by 3.6-fold in transient assays [10]. FaMYB5 specializes in proanthocyanidin-leaning branches but still up-regulates F3′H, indirectly enhancing cyanidin formation [11]. Both MYBs form MBW complexes with bHLH partners (FaEGL3) and WD40 repeat proteins (FaLWD1) [12]. Persulfidation of MYB10 cysteine 218 reduces DNA binding, providing redox modulation of anthocyanin output in pears [13].

Genomic Analysis of Biosynthetic Genes

Genome assemblies of F. × ananassa (octoploid) reveal four homoeologs of MYB10; allelic variation, including a 52-bp insertion causing premature termination, abolishes pelargonidin biosynthesis and yields white fruit phenotypes [14]. Synteny analysis places UGT78A27 within a conserved flavonoid gene cluster alongside DFR and ANS on chromosome 5 in Paeonia, suggesting coordinated evolutionary pressure [8]. Comparative copy-number surveys across 28 angiosperms show UGT72 and UGT78 families expanded via tandem duplication events in rosids, correlating with high anthocyanin diversity [15].

Evolutionary Aspects of Biosynthetic Pathways

Substrate promiscuity of dihydroflavonol 4-reductase (DFR) dictates pigment profiles among taxa. A DHK-selective DFR variant in Fragaria vesca (substitution Asn134Thr) steers flux toward pelargonidin, explaining the species’ characteristic orange-red flowers [16]. Conversely, grapevine DFR favors DHQ/DHM; yet pelargonidin appears in certain Vitis vinifera cultivars because DFR residual DHK activity, underscoring soft evolutionary constraints [17]. Diversification of UGT gene families further refined color palettes, with lineage-specific neofunctionalization yielding enzymes such as gentian 3′-O-glucosyltransferase that impose unique acylation patterns contributing to stable blue derivatives [18].

Data Tables

Table 1. Core Enzymes Catalyzing Pelargonidin 3-Glucoside Assembly

| Step | Enzyme (Gene) | Reaction Catalyzed | Reported Kinetic Parameter | Model Species | Citation |

|---|---|---|---|---|---|

| 1 | Phenylalanine ammonia-lyase (PAL) | Phenylalanine → trans-cinnamic acid | V_max 3.2 µmol min⁻¹ mg⁻¹ [2] | Arabidopsis thaliana | 5 |

| 2 | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid → p-coumaric acid | K_M 18 µM [2] | A. thaliana | 5 |

| 3 | Chalcone synthase (CHS) | p-Coumaroyl-CoA + malonyl-CoA → naringenin chalcone | K_cat 2.5 s⁻¹ [19] | Fragaria vesca | 90 |

| 4 | Dihydroflavonol 4-reductase (DFR) | Dihydrokaempferol → leucopelargonidin | K_M 9 µM; DHK-specific [16] | F. vesca | 14 |

| 5 | Anthocyanidin synthase (ANS/LDOX) | Leucopelargonidin → pelargonidin | V_max 5.1 µmol min⁻¹ mg⁻¹ [7] | A. thaliana | 11 |

| 6 | UDP-glucose:flavonoid 3-O-glucosyltransferase (UGT78A27) | Pelargonidin + UDP-Glc → pelargonidin 3-glucoside | K_M 16 µM [8] | Paeonia × suffruticosa | 60 |

| 7 | UDP-glucose:anthocyanin 5-O-glucosyltransferase (UGT75L45) | Pelargonidin 3-Glc + UDP-Glc → pelargonidin 3,5-di-Glc | kcat⁄KM 1.9 × 10⁴ M⁻¹ s⁻¹ [8] | P. × suffruticosa | 60 |

Table 2. Transcription Factors Modulating Pelargonidin 3-Glucoside Biosynthesis

| Factor | Family | Direct Target Genes | Functional Outcome | Experimental Evidence | Citation |

|---|---|---|---|---|---|

| FaMYB10 | R2R3-MYB | CHS, DFR, ANS, UGT78D2 | Activates anthocyanin branch; 3.6-fold Pg3G increase | Dual-luciferase & transient over-expression in strawberry fruit [10] | 89 |

| FaMYB5 | R2R3-MYB | F3′H, LAR, AHA10 | Enhances pelargonidin:cyanidin ratio, boosts proanthocyanidins | MBW complex assays, RNA-seq [11] | 73 |

| PsMYB58 | R2R3-MYB | UGT78A27 promoter | Elevates Pg3G in tree peony petals | EMSA & gene-gun expression [9] | 66 |

| FaEGL3 | bHLH | Partners with FaMYB10 & FaMYB5 | Required co-activator for strong induction | Yeast two-hybrid & BiFC [12] | 74 |

| FaLWD1 | WD40 | Scaffold in MBW complexes | Stabilizes MYB-bHLH interaction | Co-immunoprecipitation [12] | 74 |

| PyMYB10 (persulfidated) | R2R3-MYB | DFR, UFGT | Persulfidation at Cys218 represses activity, lowers Pg3G | Site-directed mutagenesis in pear [13] | 75 |

Detailed Research Findings

Flux Control by DFR Substrate Specificity

Substituting Thr134Asn in F. vesca DFR switched its substrate preference from dihydrokaempferol to dihydroquercetin, decreasing pelargonidin accumulation by 72% and increasing cyanidin levels three-fold. The mutation illustrates how single amino-acid changes redistribute metabolic flux among anthocyanidins [16].

RNAi Evidence for UGT Function

Silencing FaUGT78D2 in F. vesca cv. ‘Yellow Wonder’ reduced pelargonidin 3-glucoside from 440 µg g⁻¹ FW to below 15 µg g⁻¹ FW while causing a compensatory 1.8-fold rise in aglycone pelargonidin, indicating the glycosylation step is rate-limiting for stable pigment sequestration [5].

Hormonal and Environmental Regulation

White-light exposure (150 µmol m⁻² s⁻¹) up-regulated FaMYB10 eight-fold within 6 h, paralleling a 35% increase in pelargonidin 3-glucoside [20]. Exogenous 100 µM abscisic acid independently stimulated FaMYB10 (five-fold) and anthocyanin accumulation (42%), and combined light + ABA displayed additive effects, confirming separate signaling conduits [20].

Evolutionary Gene Duplication

Phylogenomic analysis across 12 eudicot genomes shows 17 independent duplications of UGT78‐like genes, with rosid-specific expansions generating substrate-promiscuous isoforms capable of relaxing selection constraints and enabling pelargonidin diversification [15].